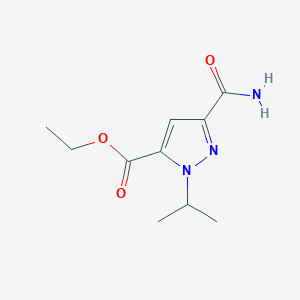

![molecular formula C20H14N2O2S2 B2766152 (3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone CAS No. 3686-10-0](/img/structure/B2766152.png)

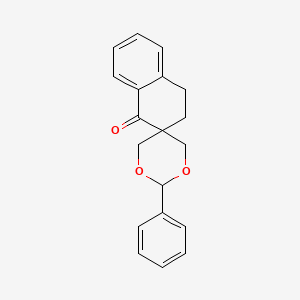

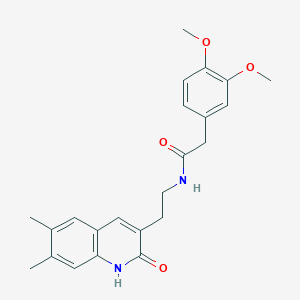

(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enhancement of Adenosine A1 Receptor Agonism

One application involves the enhancement of adenosine A1 receptor agonism through the use of 2-amino-benzoylthiophene derivatives. These compounds have been shown to allosterically enhance the adenosine A(1) receptor agonist binding, providing insights into the thermodynamic mechanisms of agonist affinity at human adenosine A(1) receptors (Dalpiaz et al., 2002).

Organic Ligands and Nucleophilic Reactions

Another research area focuses on the synthesis of organic ligands through reactions with N-nucleophiles. This includes the preparation of various substituted thiophenes and their applications in creating novel organic materials with potential for further functionalization (Kabirifard et al., 2020).

Polymer Solar Cells

There is also significant interest in the enhancement of polymer solar cell efficiency through solvent treatment involving similar compounds. This research demonstrates the potential of these materials in improving the photovoltaic properties of solar cells, indicating a pathway towards more efficient renewable energy technologies (Zhou et al., 2013).

Computational and Theoretical Studies

Moreover, the synthesis and characterization of novel compounds with structural similarities have been the subject of computational and theoretical studies. These studies aim to understand the properties and potential applications of these compounds, including their antibacterial activities and their roles in various chemical reactions (Shahana & Yardily, 2020).

Novel Synthesis Approaches

Research on novel synthesis methods for producing compounds with similar structures highlights the ongoing exploration of more efficient and versatile chemical processes. This includes developing new routes for synthesizing benzoxazine derivatives with potential anti-stress oxidative properties, showcasing the broad applicability of these compounds in medicinal chemistry and beyond (Largeron & Fleury, 1998).

Propiedades

IUPAC Name |

(3,4-diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S2/c21-14-13-15(22)19(17(24)12-9-5-2-6-10-12)26-20(13)25-18(14)16(23)11-7-3-1-4-8-11/h1-10H,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUORUNXCJNOQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)

![3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766083.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)

![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)